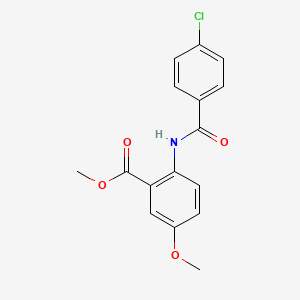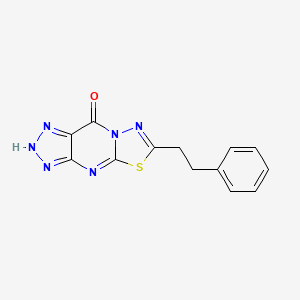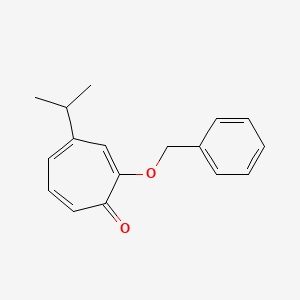
4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane is a heterocyclic organic compound that features a dioxolane ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the dioxolane and thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the opening of the dioxolane ring.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methylidene-1,3-dioxolane: Similar dioxolane ring structure but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the dioxolane ring.
4-Methylidene-2-(furan-2-yl)-1,3-dioxolane: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane is unique due to the combination of the dioxolane and thiophene rings, which imparts distinct chemical and physical properties
Properties
CAS No. |
93676-38-1 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
4-methylidene-2-thiophen-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C8H8O2S/c1-6-5-9-8(10-6)7-3-2-4-11-7/h2-4,8H,1,5H2 |
InChI Key |
PQTYGQWEKBZZJM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COC(O1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


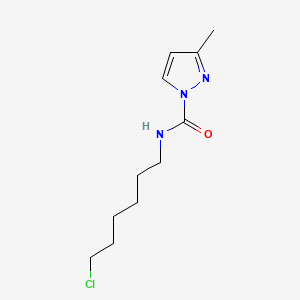

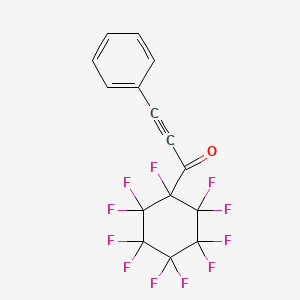

![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)



